molecular formula C7H4Cl2N2 B14846912 6-Chloro-4-(chloromethyl)pyridine-2-carbonitrile

6-Chloro-4-(chloromethyl)pyridine-2-carbonitrile

Cat. No.: B14846912
M. Wt: 187.02 g/mol
InChI Key: SKKLFDTXGJIJBD-UHFFFAOYSA-N
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Description

6-Chloro-4-(chloromethyl)pyridine-2-carbonitrile is a heterocyclic organic compound that features a pyridine ring substituted with chlorine and a chloromethyl group. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-(chloromethyl)pyridine-2-carbonitrile typically involves the chlorination of pyridine derivatives. One common method involves the reaction of 2-chloropyridine with formaldehyde and hydrochloric acid to introduce the chloromethyl group at the 4-position. The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to optimize the reaction efficiency and scalability. The use of advanced catalytic systems and automated control of reaction parameters ensures consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-(chloromethyl)pyridine-2-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: Reduction can lead to the formation of pyridine derivatives with reduced functional groups.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of 4-(aminomethyl)-6-chloropyridine or 4-(thiocyanatomethyl)-6-chloropyridine.

    Oxidation: Formation of 6-chloro-4-(chloromethyl)pyridine N-oxide.

    Reduction: Formation of 6-chloro-4-(methyl)pyridine.

Scientific Research Applications

6-Chloro-4-(chloromethyl)pyridine-2-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-4-(chloromethyl)pyridine-2-carbonitrile involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of biochemical pathways. The compound’s effects are mediated through its ability to interfere with enzyme activities and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-(trichloromethyl)pyridine: Similar in structure but with a trichloromethyl group instead of a chloromethyl group.

    6-Chloropyridine-2-carbonitrile: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.

Uniqueness

6-Chloro-4-(chloromethyl)pyridine-2-carbonitrile is unique due to the presence of both chlorine and chloromethyl groups, which confer distinct reactivity patterns and potential for diverse chemical transformations. This makes it a valuable compound in synthetic organic chemistry and various industrial applications.

Properties

Molecular Formula

C7H4Cl2N2

Molecular Weight

187.02 g/mol

IUPAC Name

6-chloro-4-(chloromethyl)pyridine-2-carbonitrile

InChI

InChI=1S/C7H4Cl2N2/c8-3-5-1-6(4-10)11-7(9)2-5/h1-2H,3H2

InChI Key

SKKLFDTXGJIJBD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C#N)Cl)CCl

Origin of Product

United States

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